N-Acetyl-D-mannosamine-15N

Quantitative LC-MS/MS Bioanalysis Stable Isotope Internal Standard

N-Acetyl-D-mannosamine-15N (ManNAc-15N) is a stable isotope-labeled derivative of N-Acetyl-D-mannosamine (ManNAc), a naturally occurring hexosamine monosaccharide. ManNAc functions as the first committed biological precursor of N-acetylneuraminic acid (NeuAc, sialic acid), the terminal monosaccharide of glycoprotein and glycolipid carbohydrate chains.

Molecular Formula C8H15NO6
Molecular Weight 222.20 g/mol
Cat. No. B12403716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-mannosamine-15N
Molecular FormulaC8H15NO6
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i9+1
InChIKeyMBLBDJOUHNCFQT-KVCKCEEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-mannosamine-15N: A Stable Isotope-Labeled Sialic Acid Precursor for Metabolic Tracing and Quantitative LC-MS Analysis


N-Acetyl-D-mannosamine-15N (ManNAc-15N) is a stable isotope-labeled derivative of N-Acetyl-D-mannosamine (ManNAc), a naturally occurring hexosamine monosaccharide [1]. ManNAc functions as the first committed biological precursor of N-acetylneuraminic acid (NeuAc, sialic acid), the terminal monosaccharide of glycoprotein and glycolipid carbohydrate chains [1]. The 15N-labeled form incorporates a nitrogen-15 isotope at the amide nitrogen position, enabling its use as a tracer for metabolic flux analysis and as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows. The unlabeled compound (CAS 3615-17-6) has a molar mass of 221.21 g/mol, while the 15N-labeled version has a molecular weight of 222.20 g/mol due to the isotopic substitution [2].

Why Unlabeled N-Acetyl-D-mannosamine Cannot Substitute for N-Acetyl-D-mannosamine-15N in Quantitative MS and Metabolic Flux Workflows


In mass spectrometry-based quantitative assays and metabolic tracing studies, unlabeled N-Acetyl-D-mannosamine cannot substitute for the 15N-labeled version due to fundamental limitations in analytical specificity. Unlabeled ManNAc is indistinguishable by mass from endogenous ManNAc pools present in biological matrices, creating background interference that precludes accurate quantification [1]. Furthermore, in metabolic flux experiments where the fate of exogenously supplied ManNAc must be tracked through the sialic acid biosynthetic pathway, unlabeled compounds provide no means to discriminate between administered substrate and endogenous material. Stable isotope-labeled internal standards (SIL-IS) are recognized as the preferred approach for LC-MS quantitation because they share nearly identical molecular structure and physicochemical properties with the analyte while offering a distinct mass shift for unambiguous detection [2]. The 15N labeling provides this analytical differentiation without altering the compound's biological behavior in enzymatic conversion to sialic acid species.

N-Acetyl-D-mannosamine-15N: Quantitative Differentiation Evidence for Procurement Decisions


Mass Shift for SIL-IS Quantitation: 15N vs Unlabeled ManNAc

N-Acetyl-D-mannosamine-15N provides a nominal mass increase of +1 Da relative to unlabeled ManNAc due to the substitution of 14N with 15N at the amide nitrogen position. This mass shift is sufficient for resolution by mass spectrometry while preserving physicochemical identity with the unlabeled analyte, a critical requirement for SIL-IS applications in quantitative bioanalysis [1]. In contrast, unlabeled ManNAc produces signal overlap with endogenous ManNAc, introducing matrix interference and compromising quantification accuracy [2].

Quantitative LC-MS/MS Bioanalysis Stable Isotope Internal Standard

15N Labeling Enables NMR-Based Metabolic Flux Analysis of Sialic Acid Pathway

The 15N nucleus in N-Acetyl-D-mannosamine-15N provides a spectroscopic handle for NMR-based metabolic flux analysis that is absent in unlabeled ManNAc. 15N-NMR approaches have been demonstrated to derive metabolic flux information with increased efficiency compared to 1H and/or 13C NMR alone, using biologically produced samples containing 15N-labeled metabolites to track nitrogen flow into downstream products [1]. The approach shows excellent agreement between measured and expected isotopomer abundances for 13C-labeling patterns when 15N-labeled reference materials are employed [1]. This enables tracking of the amide nitrogen from ManNAc into the N-acetyl group of sialic acid species.

Metabolic Flux Analysis NMR Spectroscopy Sialic Acid Biosynthesis

15N vs 13C Labeling: Nitrogen-Specific Tracking of Amide Bond Fate

N-Acetyl-D-mannosamine-15N incorporates the isotopic label specifically at the amide nitrogen, whereas 13C-labeled versions (such as ManNAc-13C) incorporate the label in the carbon backbone [1]. The amide nitrogen of ManNAc is retained in the N-acetyl group of NeuAc during enzymatic conversion. Consequently, 15N labeling provides a direct and unambiguous tracer for tracking the fate of the N-acetyl moiety, while 13C labeling traces the carbon skeleton. The selection between 15N and 13C labeling strategies depends on the specific research question: nitrogen-specific tracing for amide bond fate versus carbon backbone tracing .

Isotopic Labeling Strategy Amide Bond Metabolism Sialic Acid Engineering

High Isotopic Purity Specification for Accurate Quantification

Commercially available N-Acetyl-D-mannosamine-15N is supplied with a chemical purity specification of 98% (0.98) as determined by HPLC analysis . This purity level exceeds the ≥97% specification typical for research-grade unlabeled N-Acetyl-D-mannosamine . High isotopic purity is essential for SIL-IS applications because incomplete isotopic enrichment introduces unlabeled species that co-elute with endogenous analyte, degrading quantification accuracy and lower limit of quantitation (LLOQ) .

Analytical Chemistry Isotopic Purity Procurement Specification

Metabolic Engineering: Baseline Efficiency Reference for Sialic Acid Production

While N-Acetyl-D-mannosamine-15N is not an acetylated analogue, the established baseline metabolic efficiency of natural ManNAc serves as a critical reference point for sialic acid engineering studies. Acetylated ManNAc analogues have been demonstrated to be metabolized up to 900-fold more efficiently than their natural counterparts in certain cell systems [1]. This dramatic difference underscores the importance of using precisely defined, high-purity isotopic standards like ManNAc-15N to establish accurate baseline measurements against which engineered analogues are compared.

Sialic Acid Engineering Metabolic Efficiency Cell Culture Optimization

N-Acetyl-D-mannosamine-15N: Optimal Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of ManNAc and NeuAc in Human Plasma

In validated bioanalytical LC-MS/MS methods for quantifying ManNAc and free Neu5Ac in human plasma, N-Acetyl-D-mannosamine-15N serves as an optimal stable isotope-labeled internal standard [1]. The +1 Da mass shift relative to unlabeled ManNAc enables separate detection channels while the identical retention time and ionization efficiency compensate for matrix effects and instrument variability [2]. This application directly leverages the mass shift differentiation and isotopic purity specifications documented in Section 3.

Metabolic Flux Tracing of Sialic Acid Biosynthesis in Glycobiology Research

For tracking the incorporation of exogenously supplied ManNAc into cellular sialic acid pools, N-Acetyl-D-mannosamine-15N provides an unambiguous isotopic tracer that can be distinguished from endogenous ManNAc by mass spectrometry or NMR spectroscopy [3]. This is particularly valuable in studies of glycosylation efficiency in CHO cell bioproduction systems, where ManNAc supplementation is increasingly employed to enhance sialylation of therapeutic glycoproteins and monoclonal antibodies .

Nitrogen-Specific Tracking of Amide Bond Fate in Sialic Acid Engineering

When the research objective is specifically to determine whether the N-acetyl amide bond remains intact during metabolic conversion of ManNAc to NeuAc, N-Acetyl-D-mannosamine-15N is the appropriate procurement choice over 13C-labeled alternatives [4]. The 15N label resides precisely at the amide nitrogen and is retained in the N-acetyl group of the sialic acid product, providing direct evidence of amide bond preservation without requiring carbon skeleton tracking [4].

Baseline Calibration for Acetylated ManNAc Analogue Studies

In sialic acid engineering workflows that employ acetylated ManNAc analogues to achieve enhanced metabolic flux (up to 900-fold over natural ManNAc), N-Acetyl-D-mannosamine-15N provides the essential unmodified natural substrate tracer required for establishing accurate baseline measurements [5]. The 15N label enables co-administration with acetylated analogues for direct comparative flux measurements in the same cell population, eliminating inter-experiment variability [5].

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